6-(methylsulfonyl)-1H-indole-2-carboxylic acid
CAS No.: 383132-63-6
Cat. No.: VC4749150
Molecular Formula: C10H9NO4S
Molecular Weight: 239.25
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 383132-63-6 |
---|---|
Molecular Formula | C10H9NO4S |
Molecular Weight | 239.25 |
IUPAC Name | 6-methylsulfonyl-1H-indole-2-carboxylic acid |
Standard InChI | InChI=1S/C10H9NO4S/c1-16(14,15)7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11H,1H3,(H,12,13) |
Standard InChI Key | ORTLANQKWQFYJS-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)O |
Introduction
Chemical and Structural Properties
The compound’s IUPAC name is 5-methylsulfonyl-1H-indole-2-carboxylic acid, and its canonical SMILES string is CS(=O)(=O)C₁=CC₂=C(C=C₁)NC(=C₂)C(=O)O. Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₉NO₄S | |
Molecular Weight | 239.25 g/mol | |
Melting Point | Not reported | - |
Solubility | Limited aqueous solubility | |
Purity | >95% (commercial samples) |
The sulfonyl group enhances electrophilicity, facilitating interactions with biological targets, while the carboxylic acid enables salt formation or esterification for prodrug development .
Synthesis and Optimization
Fischer Indole Synthesis
A common route involves Fischer indole synthesis, where arylhydrazines react with carbonyl compounds under acidic conditions. For example, ethyl indole-2-carboxylate intermediates are saponified to yield the carboxylic acid . Subsequent sulfonation at the 6-position using methanesulfonyl chloride introduces the methylsulfonyl group.
Catalytic Methods
Palladium-catalyzed cross-coupling reactions enable functionalization. For instance, Buchwald–Hartwig amination introduces substituents at the 6-position before sulfonation . This method achieves yields of 63–82% for intermediates .
Example Synthesis Pathway:
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Condensation: Nitrotoluene and diethyl oxalate condense under Fe(OH)₂ catalysis .
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Reduction: Hydrazine hydrate reduces intermediates to indole-2-carboxylic acid .
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Sulfonation: Methanesulfonyl chloride introduces the sulfonyl group.
Pharmacological Applications
Enzyme Inhibition
The compound’s sulfonyl group chelates metal ions in enzyme active sites. For example, indole-2-carboxylic acids inhibit HIV-1 integrase by binding Mg²⁺ ions, with IC₅₀ values as low as 3.11 μM for optimized derivatives . Computational docking studies suggest similar mechanisms for 6-(methylsulfonyl) variants .
Biological Activity and Mechanisms
Anticancer Properties
Indole scaffolds modulate apoptosis pathways. Derivatives with electron-withdrawing groups (e.g., sulfonyl) induce oxidative stress in cancer cells. Preliminary data on similar compounds show IC₅₀ values of <10 μM in leukemia cell lines.
Comparative Analysis with Structural Analogs
The sulfonyl group in 6-(methylsulfonyl)-1H-indole-2-carboxylic acid enhances metabolic stability compared to sulfanyl analogs, making it more suitable for in vivo studies .
Challenges and Future Directions
Current limitations include poor aqueous solubility and high metabolic clearance in preclinical models . Strategies to address these include:
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Prodrug Development: Esterification of the carboxylic acid to improve bioavailability .
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Nanoparticle Formulation: Encapsulation to enhance delivery to target tissues .
Ongoing research prioritizes derivatives with balanced lipophilicity (clogP 2–4) and improved pharmacokinetic profiles .
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